molecular formula C20H22FN3O3 B2566136 Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate CAS No. 1234990-83-0

Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2566136
CAS No.: 1234990-83-0
M. Wt: 371.412
InChI Key: JLZOSAKZVOKIIF-UHFFFAOYSA-N
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Description

Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a piperidine ring, a key scaffold frequently found in bioactive molecules and FDA-approved drugs due to its ability to positively influence physicochemical properties and serve as a versatile platform for interacting with biological targets . The compound is further functionalized with both a phenyl carbamate and a 4-fluorophenyl carbamoyl group, which can be critical for its interaction with enzymatic targets or receptors. Piperidine and piperazine-based structures are common features in compounds developed as kinase inhibitors, which are a major focus in oncology research for diseases such as leukemia, non-small cell lung cancer, and glioblastoma . The specific structural motifs present in this compound—including the carbamate and amide linkages—are often exploited in chemical biology for their potential to modulate protein-protein interactions or enzyme activity . As a complex synthetic building block, it provides researchers with a valuable intermediate for constructing more elaborate molecules or for probing biochemical pathways. This product is intended for research applications and is not designed for diagnostic, therapeutic, or any human use. Researchers are encouraged to investigate its specific mechanism of action and applications in their respective fields.

Properties

IUPAC Name

phenyl N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-6-8-17(9-7-16)23-19(25)24-12-10-15(11-13-24)14-22-20(26)27-18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZOSAKZVOKIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article explores the synthesis, biological mechanisms, and activity data associated with this compound.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors to form the piperidine structure.
  • Introduction of the Fluorophenyl Group : This is achieved through nucleophilic substitution reactions using 4-fluoroaniline.
  • Carbamoylation : The piperidine intermediate is reacted with a carbamoyl chloride derivative.
  • Final Coupling : The final product is obtained by coupling with a phenolic derivative under controlled conditions.

The molecular formula for this compound is C26H30FN5O4C_{26}H_{30}FN_5O_4, and it has a molecular weight of 495.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, influencing cellular responses. For instance, the compound's structure allows it to bind effectively to targets involved in neurotransmission and other physiological processes.

Antioxidant Properties

Compounds containing piperidine rings have been noted for their antioxidant activities. These properties are critical in mitigating oxidative stress in biological systems, which is linked to various diseases .

Neuropharmacological Effects

Given its structural similarity to known psychoactive substances, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research into similar piperidine derivatives has shown potential in treating conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insight into the potential effects of this compound:

  • In Vitro Studies : A study evaluating the inhibitory effects on certain enzymes found that carbamate derivatives could significantly reduce enzyme activity associated with inflammatory pathways .
  • In Vivo Studies : Animal models treated with similar piperidine compounds demonstrated reduced tumor growth and improved survival rates in cancer studies, suggesting potential anticancer properties .
  • Cell-Based Assays : Various assays have confirmed that related compounds can modulate cellular responses related to apoptosis and cell proliferation, indicating their utility in therapeutic applications .

Data Summary Table

PropertyValue
Molecular FormulaC26H30FN5O4C_{26}H_{30}FN_5O_4
Molecular Weight495.5 g/mol
Biological ActivitiesAntimicrobial, Antioxidant
Mechanism of ActionEnzyme inhibition, receptor modulation
Potential ApplicationsNeuropharmacology, oncology

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several areas in scientific research, particularly in pharmacology and medicinal chemistry.

Therapeutic Applications

Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate has been studied for its potential therapeutic effects, particularly in the treatment of:

  • Neurological Disorders : Its structural similarity to other piperidine derivatives suggests potential use in managing conditions like anxiety and depression.
  • Metabolic Disorders : The compound may have implications in treating metabolic syndromes due to its influence on biochemical pathways related to insulin resistance and obesity.

Pharmacological Studies

Research has indicated that phenyl carbamates can exhibit significant pharmacological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).

Case Studies and Findings

Several studies have documented the effects and applications of phenyl carbamates:

Study ReferenceFindings
Investigated the inhibition of 11β-hydroxysteroid dehydrogenase type 1, showing potential for treating metabolic syndrome.
Explored the compound's interaction with various receptors, indicating its role in modulating neurotransmitter activity.
Reported on the design and synthesis of similar compounds, highlighting their acaricidal activity, which may extend to therapeutic uses in parasitic infections.

Comparison with Similar Compounds

Table 1: Antifungal Activity of Methyl Fluorophenyl Carbamates

Compound Fluorine Substitution Fungal Resistance Efficacy Reference
Methyl 4-fluorophenyl carbamate 1-F (para) Least effective
Methyl meta-trifluoromethylphenyl carbamate 3-CF3 High efficacy
Methyl pentafluorophenyl carbamate 5-F Highest efficacy

Piperidine-Based Opioid Carbamates

Fentanyl derivatives, such as ethyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate (fentanyl carbamate), share the piperidine-carbamate backbone but differ in aryl substituents. These compounds exhibit potent opioid receptor activity, with fluorophenyl variants (e.g., N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) showing enhanced metabolic stability and receptor affinity compared to non-fluorinated analogs .

Table 2: Opioid Carbamates and Their Structural Features

Compound Key Substituents Biological Activity Reference
Fentanyl methyl carbamate Phenethyl, phenyl carbamate Opioid receptor agonist
N-(4-Fluorophenyl)-...furan-2-carboxamide 4-Fluorophenyl, furan Enhanced metabolic stability

Functional Group Variations

Carbamate vs. Sulfonamide/Sulfonyl Groups

N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide () replaces the carbamate with a sulfonamide group, introducing greater polarity and hydrogen-bonding capacity. Such modifications can alter pharmacokinetic profiles, as sulfonamides often enhance aqueous solubility but reduce membrane permeability compared to carbamates .

Piperidine vs. Piperazine Rings

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate () incorporates a piperazine ring instead of piperidine, which may confer distinct conformational flexibility and basicity. Piperazine derivatives are common in antipsychotics and antidepressants, suggesting divergent therapeutic applications compared to piperidine-based carbamates .

Stability and Hydrolytic Resistance

Carbamates in wood preservatives () reveal that bonded fluorophenyl carbamates (e.g., those formed via isocyanate reactions) exhibit superior hydrolytic stability compared to impregnated analogs. This suggests that covalent bonding to biological targets, as seen in irreversible inhibitors (), could enhance the durability of phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate in vivo .

Q & A

Q. What are the typical synthetic routes for preparing phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves sequential carbamate formation and piperidine functionalization. A common approach is:

Piperidine Core Modification : Introduce the 4-fluorophenylcarbamoyl group via nucleophilic substitution or carbamoylation using 4-fluorophenyl isocyanate .

Carbamate Installation : React the piperidine intermediate with phenyl chloroformate under basic conditions (e.g., triethylamine) to form the carbamate linkage .
Key intermediates include the free amine precursor (1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methanamine, which must be rigorously purified to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and carbamate carbonyl (δ ~155–160 ppm) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (carbamate C=O) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS ensures molecular ion alignment with the expected formula (e.g., [M+H]+^+ for C20 _{20}H21 _{21}F2 _{2}N3 _{3}O3 _{3}) .

Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination enhances lipophilicity (logP increases by ~0.5–1.0 units) and metabolic stability due to reduced oxidative metabolism. Comparative solubility studies in DMSO or PBS (pH 7.4) should be performed using HPLC-UV to quantify differences .

Advanced Research Questions

Q. What strategies can mitigate low yields during the carbamate-forming step, and how can regioselectivity be optimized?

  • Methodological Answer : Low yields often stem from competing hydrolysis or incomplete activation of the hydroxyl intermediate. Solutions include:
  • Activation Reagents : Use polymer-supported chloroformates to improve reaction efficiency and simplify purification .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions .
  • Regioselectivity : Employ steric directing groups (e.g., tert-butyl carbamates) to bias reactivity toward the piperidine nitrogen .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar carbamates?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Recommended steps:

Reproduce Assays : Standardize protocols (e.g., cell lines, incubation times) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).

Purity Verification : Use LC-MS to confirm >95% purity, as trace impurities (e.g., residual solvents) can skew results .

Structural Analog Testing : Compare activity against fluorinated vs. non-fluorinated analogs to isolate substituent effects .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to σ1 receptors or other targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with σ1 receptor crystal structures (PDB: 5HK1) to model interactions, focusing on the fluorophenyl-carbamate pharmacophore .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted binding poses, monitoring RMSD and hydrogen-bond persistence .
  • QSAR Models : Develop regression models incorporating descriptors like polar surface area and H-bond donors to predict activity across analogs .

Q. What regulatory considerations apply when handling this compound, given structural similarities to Schedule I opiates?

  • Methodological Answer :
  • Compliance : Document synthesis and usage under DEA research licenses if analog status is suspected (e.g., similarities to fentanyl carbamates in ).
  • Analytical Differentiation : Use GC-MS or HR-MS to distinguish from controlled substances by verifying molecular weight and fragmentation patterns .

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